molecular formula C34H32Br2 B3026915 2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene CAS No. 1187763-68-3

2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene

Cat. No.: B3026915
CAS No.: 1187763-68-3
M. Wt: 600.4 g/mol
InChI Key: PVNXKVGTMVCYLK-UHFFFAOYSA-N
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Description

2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene: is an organic compound with the molecular formula C34H32Br2 . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms at the 2 and 6 positions, and two 4-tert-butylphenyl groups at the 9 and 10 positions. This compound is known for its applications in organic electronics and materials science due to its unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene typically involves the bromination of 9,10-Bis(4-tert-Butylphenyl)anthracene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity. The product is then purified using techniques like recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene is used as a building block in the synthesis of organic semiconductors and light-emitting materials. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are being explored for their potential in drug delivery systems and as fluorescent probes for biological imaging .

Industry: In the industrial sector, this compound is used in the development of advanced materials for electronic devices, including transistors and sensors. Its stability and electronic properties make it a valuable component in the fabrication of high-performance electronic materials .

Mechanism of Action

The mechanism by which 2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and tert-butylphenyl groups influences the compound’s electron distribution, making it an effective electron donor or acceptor in various chemical reactions. This property is crucial in its application in organic electronics, where it facilitates charge transport and light emission .

Comparison with Similar Compounds

Uniqueness: 2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene is unique due to the combination of bromine atoms and tert-butylphenyl groups, which confer distinct electronic properties and stability. This makes it particularly suitable for applications in organic electronics and materials science .

Properties

IUPAC Name

2,6-dibromo-9,10-bis(4-tert-butylphenyl)anthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32Br2/c1-33(2,3)23-11-7-21(8-12-23)31-27-17-15-26(36)20-30(27)32(28-18-16-25(35)19-29(28)31)22-9-13-24(14-10-22)34(4,5)6/h7-20H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNXKVGTMVCYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C3C=C(C=CC3=C(C4=C2C=CC(=C4)Br)C5=CC=C(C=C5)C(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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